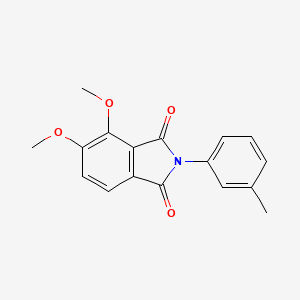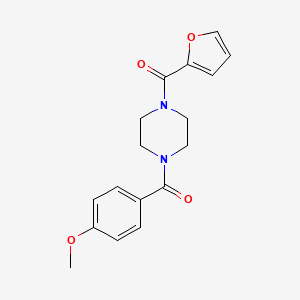![molecular formula C17H17NO4 B6141604 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid, commonly known as DMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. DMPA is also being studied for its potential use in cancer treatment and prevention.
Wirkmechanismus
DMPA works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, DMPA reduces inflammation and pain. DMPA also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPA has been shown to have a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMPA has been shown to have a good safety profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMPA in lab experiments is that it has a well-established mechanism of action. It is also relatively easy to synthesize and has a good safety profile. However, one limitation is that it may not be effective in all types of cancer. It is also important to note that DMPA is a drug and therefore may have off-target effects that need to be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the study of DMPA. One area of research is the development of more potent and selective COX inhibitors. Another area of research is the development of DMPA derivatives that are more effective in cancer treatment and prevention. Additionally, the use of DMPA in combination with other drugs for the treatment of cancer is an area of active research. Finally, the development of targeted drug delivery systems for DMPA could improve its efficacy and reduce off-target effects.
Conclusion:
In conclusion, DMPA is a chemical compound that has gained significant attention in the field of scientific research. It has been extensively studied for its anti-inflammatory properties and its potential use in cancer treatment and prevention. DMPA works by inhibiting the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DMPA has a good safety profile and is relatively easy to synthesize. There are several future directions for the study of DMPA, including the development of more potent and selective COX inhibitors and the development of targeted drug delivery systems.
Synthesemethoden
The synthesis of DMPA involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. The resulting product is then reacted with 4-aminobenzoic acid to produce DMPA. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
DMPA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of prostaglandins, which are responsible for causing inflammation in the body. DMPA has also been studied for its potential use in cancer treatment and prevention. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11-3-8-15(9-12(11)2)22-10-16(19)18-14-6-4-13(5-7-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVWQZRXIFHYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)

![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)

![ethyl 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B6141588.png)
![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)

![1-(3,4-dihydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B6141605.png)
![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)

![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
